![molecular formula C16H10F3NO2 B2593437 N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide CAS No. 302583-11-5](/img/structure/B2593437.png)

N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

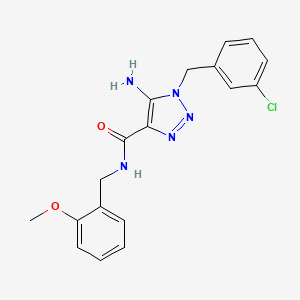

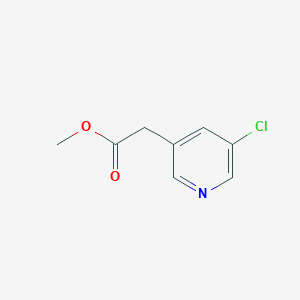

Molecular Structure Analysis

The molecular structure of “N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide” would be characterized by the presence of a benzofuran ring, a trifluoromethyl group, and a carboxamide group. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s reactivity .Applications De Recherche Scientifique

- The 3,5-bis(trifluoromethyl)phenyl motif within this compound is widely used in promoting organic transformations. Additionally, it serves as a crucial component in H-bond catalysts .

- Researchers have explored the deposition of thiophene derivatives containing the –PhCF3 group on electrode surfaces. These polymeric films, derived from 3-(4-trifluoromethyl)phenyl)-thiophene, show promise for creating MIPs. Specifically, they interact with synthetic stimulants containing primary (2-AI), secondary (buphedrone), and tertiary (naphyrone) amino groups .

- N-(trifluoromethyl)phenyl-substituted pyrazole derivatives have been designed and synthesized. These novel compounds exhibit potent antimicrobial activity, particularly against antibiotic-resistant Gram-positive bacteria. They also prevent biofilm formation by methicillin-resistant strains .

- Researchers have explored 3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives for blue OLEDs. These compounds exhibit promising electroluminescence properties, making them potential candidates for efficient organic light-emitting devices .

- The trifluoromethylphenyl motif has been incorporated into pyrazole derivatives. These compounds were evaluated for their antimicrobial activity. Their effectiveness against bacterial growth and biofilm prevention highlights their potential in medicinal chemistry .

Organic Transformations and H-Bond Catalysts

Molecularly Imprinted Polymers (MIPs)

Antimicrobial Activity

Blue Organic Light-Emitting Diodes (OLEDs)

Medicinal Chemistry

Orientations Futures

Benzofuran derivatives, including those with a trifluoromethyl group, have been the subject of extensive research due to their diverse pharmacological activities . Therefore, “N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide” and similar compounds could potentially be explored for their biological activities and therapeutic potential in the future .

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as trifluoromethylphenylpiperazine (tfmpp), have been found to act on serotonin receptors 5-ht1a, 5-ht1b, 5-ht1d, 5-ht2a and 5-ht2c .

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Result of Action

It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Propriétés

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-6-12(9-11)20-15(21)14-8-10-4-1-2-7-13(10)22-14/h1-9H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGCOKNNILZYEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2593357.png)

![2-chloro-N-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2593361.png)

![N-cyano-4-fluoro-N-[(1,3-thiazol-2-yl)methyl]aniline](/img/structure/B2593364.png)

![7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride](/img/structure/B2593367.png)

![2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid](/img/structure/B2593370.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2593371.png)

![3,5-Dimethyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2593375.png)